molecular formula C7H10N2O2S B2949490 1-(Pyridin-2-yl)ethanesulfonamide CAS No. 1249535-80-5

1-(Pyridin-2-yl)ethanesulfonamide

Cat. No.: B2949490
CAS No.: 1249535-80-5
M. Wt: 186.23
InChI Key: AEMIFUKXGXILIB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)ethanesulfonamide is a chemical compound of interest in pharmaceutical and biochemical research, particularly in the design and synthesis of novel small-molecule therapeutics. Compounds featuring a sulfonamide group linked to a pyridine ring are frequently explored as key scaffolds in drug discovery . Research into structurally similar ethanesulfonamide and ethenesulfonamide derivatives has highlighted their potential as potent and orally active antagonists for the Endothelin-A (ET A ) receptor, a significant target for cardiovascular diseases . Furthermore, pyridine and pyrimidine-based molecular frameworks are actively investigated for their ability to inhibit essential enzymes, such as human methionine aminopeptidases (MetAPs), which are pivotal for cell proliferation and represent potential targets in anticancer therapy . The pyridin-2-yl group is a privileged structure in medicinal chemistry, often contributing to favorable binding interactions with biological targets through its hydrogen bonding capabilities. This makes this compound a valuable building block for researchers engaged in hit-to-lead optimization and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMIFUKXGXILIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pyridin 2 Yl Ethanesulfonamide and Its Analogues

Strategies for the Construction of the Ethanesulfonamide (B75362) Moiety

The formation of the sulfonamide group (R-SO₂-NR'R'') is a cornerstone of synthesizing these compounds. This typically involves the reaction of a sulfonyl derivative with an appropriate amine.

The most conventional and widely employed method for creating sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comresearchgate.net In the context of 1-(Pyridin-2-yl)ethanesulfonamide, this would involve reacting 1-(pyridin-2-yl)ethanamine with ethanesulfonyl chloride or, more commonly, reacting 2-aminopyridine (B139424) with a suitable ethanesulfonyl chloride derivative.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Pyridine (B92270) itself is often used as both the solvent and the base. cbijournal.comnih.gov Other common bases include triethylamine, diisopropylethylamine (DIPEA), and sodium hydroxide (B78521). researchgate.net For instance, the synthesis of various sulfonamides has been achieved with excellent yields by adding a sulfonyl chloride portion-wise to a primary amine in a chlorinated solvent using pyridine as the base. ekb.eg One study reported a 63% yield for the reaction between 2-aminopyridine and benzenesulfonyl chloride using pyridine as an organic base. cbijournal.com

Challenges can arise, such as double sulfonylation, where the sulfonamide's NH group is acidic enough to react with a second molecule of the sulfonyl chloride, particularly under basic conditions. nih.gov This issue was observed in the reaction of pyridine-2-sulfonyl chloride with 2-aminopyridine derivatives. nih.gov

Table 1: Examples of Sulfonamide Formation using Sulfonyl Chlorides

Amine SubstrateSulfonyl ChlorideBaseSolventYieldReference
Aryl primary amineBenzene (B151609) sulfonyl chloridePyridine-100% cbijournal.com
p-ToluidineTosyl chloridePyridine-Quantitative cbijournal.com
2-AminopyridineBenzenesulfonyl chloridePyridine-63% cbijournal.com
Primary aminesVarious sulfonyl chloridesTriethylamine-Commendable researchgate.net
2-Chloro-6,7-dimethoxyquinazolin-4-amineVarious sulfonyl chloridesSodium hydrideDMF/THF72-96% cbijournal.com

This table is generated based on data from various sources and may not represent a single, unified study.

Beyond the classic sulfonyl chloride route, several alternative methods have been developed to construct the sulfonamide linkage, often under milder conditions or with different functional group tolerances.

One modern approach is the electrochemical oxidative coupling of amines and thiols. acs.orgnih.gov This environmentally benign method is driven by electricity, requires no sacrificial reagents, and can be performed rapidly. acs.orgnih.gov The process has been shown to be effective for a wide variety of primary and secondary amines, as well as heterocyclic thiols like 2-mercaptopyridine. acs.orgnih.gov

Another strategy involves the use of sulfonyl fluorides. These are often more stable than the corresponding chlorides and can offer different reactivity profiles. Recent advancements have demonstrated that the amidation of sulfonyl fluorides with amines can be effectively catalyzed by additives like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, which is particularly useful for sterically hindered substrates. thieme-connect.com This approach allows for late-stage functionalization, as demonstrated in the synthesis of the drug fedratinib. thieme-connect.com

Other innovative methods include:

Sulfur dioxide insertion: Using SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to react with aryldiazonium salts, followed by amination. thieme-connect.com

From sulfonic acids: Microwave-assisted preparation of sulfonamides from sulfonic acids can proceed in high yield via an in-situ generated sulfonyl chloride intermediate. cbijournal.com

Decarboxylative Halosulfonylation: A novel strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in a one-pot process to yield sulfonamides. acs.org

Trans-sulfonamidation: This method involves the exchange of the amine portion of an existing sulfonamide, which can be promoted under catalyst-free conditions or with specific catalysts like hydroxylamine (B1172632) hydrochloride. researchgate.net

Approaches to Pyridine Ring Incorporation and Functionalization

The synthesis of the target molecule also depends on strategies to build or modify the pyridine ring itself.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. bohrium.com These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. bohrium.comrsc.org

Several MCRs are available for synthesizing substituted pyridines. rsc.orgresearchgate.net A common example is the Hantzsch pyridine synthesis and its variations. A facile one-pot MCR for creating functionalized pyridines involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide. rsc.org Another base-catalyzed, three-component reaction of ynals, isocyanates, and amines provides highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org These methods could potentially be adapted to produce a pyridine scaffold that is either pre-functionalized or readily convertible to the 1-(ethanesulfonamido)ethyl side chain.

Closely related to MCRs, catalytic one-pot syntheses offer streamlined approaches to complex molecules by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. nih.gov These routes are often catalyzed by transition metals or other agents.

For example, a copper(II)-catalyzed one-pot cascade reaction has been developed for synthesizing functionalized pyridines from inactivated saturated ketones and electron-deficient enamines. nih.gov The process involves an in-situ oxidative dehydrogenation followed by a [3+3] annulation and subsequent aromatization. nih.gov Similarly, rhodium-catalyzed ring expansion of readily available isoxazoles provides a rapid and efficient route to highly functionalized pyridine derivatives. thieme-connect.com These catalytic methods offer access to pyridine structures that might be challenging to obtain through more traditional, stepwise syntheses. organic-chemistry.org

Table 2: Comparison of One-Pot Pyridine Synthesis Strategies

MethodKey ReactantsCatalyst/ConditionsKey FeaturesReference
Multicomponent Reaction1,3-Dicarbonyl, Aldehyde, Malononitrile, AlcoholNaOHMild conditions, good yields, high chemo- and regioselectivity. rsc.org
Multicomponent ReactionYnals, Isocyanates, Amines, AlcoholsDIPEA (base)Metal-free, environmentally benign, high functional group tolerance. organic-chemistry.org
Cascade ReactionSaturated Ketones, Electron-deficient EnaminesCu(II)Oxidative one-pot sequence, forms 3-acylpyridines. nih.gov
Ring ExpansionIsoxazoles, Diazo compoundRhodiumRapid synthesis from readily prepared isoxazoles. thieme-connect.com

This table is generated based on data from various sources and may not represent a single, unified study.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridine rings, particularly those bearing a leaving group (like a halogen) at the 2- or 4-position. acs.orgcdnsciencepub.com The electron-withdrawing nature of the ring nitrogen activates these positions toward nucleophilic attack. cdnsciencepub.com

In this strategy, a pre-formed nucleophile containing the ethanesulfonamide moiety would be reacted with an electrophilic pyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828). The reaction of 2-fluoropyridine with nucleophiles is often significantly faster than that of 2-chloropyridine. acs.org While these reactions can require elevated temperatures or strong bases, recent research has focused on developing milder conditions. chemrxiv.org For instance, the discovery that N-(1-alkoxyvinyl) 2-halopyridinium salts are exceptionally reactive allows for SNAr substitutions with various nucleophiles, including amines and thiols, to occur at room temperature without the need for transition-metal catalysts. researchgate.net This approach provides a complementary strategy to metal-catalyzed cross-couplings for forming C-N or C-S bonds on the pyridine ring. chemrxiv.org

Chemoenzymatic Synthetic Routes for Related Pyridinic Structures

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to producing complex pyridinic structures with high stereoselectivity. nih.govacs.org This strategy leverages the high efficiency and selectivity of biocatalysts, which can operate under mild conditions. nih.gov

A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines to create substituted piperidines, which are prevalent scaffolds in many pharmaceutical compounds. nih.govacs.org A key transformation in this process is a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. This dual-enzyme system converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied in the synthesis of key intermediates for antipsychotic drugs like Preclamol and OSU-6162, and the ovarian cancer therapeutic, Niraparib. nih.govacs.org

The combination of different catalytic concepts, including biocatalysis with homogeneous, heterogeneous, organo-, and photocatalysis, allows for the development of efficient cascade reactions for producing high-value compounds. nih.gov

Regioselective Synthesis and Control

Achieving regioselectivity—the control of where chemical modifications occur on the pyridine ring—is a significant challenge in heterocyclic chemistry due to the electronic properties and the presence of the Lewis-basic nitrogen atom. nih.govresearchgate.net Various strategies have been developed to direct functionalization to specific positions, such as C-2, C-3, or C-4.

One effective method for achieving C-4 alkylation is the use of a blocking group. A simple maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation, enabling selective functionalization at the C-4 position. nih.govacs.org This approach is scalable, operationally simple, and allows for the use of native pyridine as a starting material, which is a departure from traditional late-stage functionalization strategies. nih.govacs.org

For the synthesis of 2,4-difunctionalized pyridines, a sequence of Minisci reaction followed by another functionalization step (e.g., borono-Minisci or amidation) can be employed. nih.gov The regioselectivity of pyridine alkylation can also be directed by the aggregation state of alkyllithium reagents; tetrameric clusters may favor C-4 alkylation, while dimeric clusters prefer C-2 alkylation. acs.org

In the case of 3,4-pyridynes, regioselectivity of nucleophilic additions has been historically poor. nih.gov However, strategic placement of halide or sulfamate (B1201201) substituents adjacent to the pyridyne can perturb its geometry, thereby directing nucleophilic attack to either the C-3 or C-4 position with high control. nih.gov The reaction of thioamides with sulfonyl azides provides a general and efficient method for the regioselective synthesis of N-sulfonyl amidines of pyridine carboxylic acids, with solvent-free processes offering a green chemistry approach. nih.govbeilstein-journals.org

Table 1: Strategies for Regioselective Synthesis of Pyridine Derivatives
StrategyTarget PositionMethodologyKey FeaturesReference
Blocking GroupC-4Use of a maleate-derived blocking group in Minisci-type alkylation.Enables early-stage functionalization of native pyridine; scalable. nih.govacs.org
Alkyllithium AggregationC-2 or C-4Controlling the aggregation state of alkyllithium reagents (dimeric vs. tetrameric).Allows for regiodivergent alkylation using a single alkylating agent. acs.org
Pyridyne DistortionC-3 or C-4Proximal halide or sulfamate substituents on a 3,4-pyridyne intermediate to direct nucleophilic attack.Provides access to di- and tri-substituted pyridines that are otherwise difficult to synthesize. nih.gov
Thioamide-Azide Reaction-Reaction of heterocyclic thioamides with sulfonyl azides.Efficient, often solvent-free synthesis of N-sulfonyl amidines. nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in developing efficient and high-yielding synthetic routes for pyridyl sulfonamides. Factors such as solvent, temperature, catalyst, and reaction time are systematically varied to maximize product formation and minimize side reactions. researchgate.netrsc.org

In the synthesis of sulfonamides from sodium sulfinates and amines, a study showed that the choice of solvent significantly impacts the yield. researchgate.net For the reaction between sodium p-toluenesulfinate and n-propylamine, ethyl acetate (B1210297) gave a 20% yield, which could be improved by exploring other conditions. researchgate.net Similarly, in a one-pot, three-component synthesis of pyridine derivatives bearing a sulfonamide moiety, a model reaction was optimized by testing various catalysts and conditions. rsc.org The results indicated that using 2 mol% of a novel quinoline-based ionic liquid catalyst at 90 °C under solvent-free conditions provided the highest yields in the shortest reaction times. rsc.org

For the synthesis of N-silylamine-derived sulfonamides, reactions are typically performed by combining equimolar amounts of the N-silylamine and a sulfonyl chloride in acetonitrile (B52724) and refluxing for one hour, resulting in quantitative yields. nih.gov The synthesis of pyrimidinyl sulfonamides for PET tracer precursors also involves careful adaptation of reaction times and temperatures to optimize both yield and purity. arkat-usa.org

Table 2: Optimization of a Model Reaction for Pyridine-Sulfonamide Synthesis rsc.org
EntryCatalystCatalyst Amount (mol%)Temperature (°C)ConditionTime (min)Yield (%)
1None-90Solvent-free180Trace
2TQoxyTtriFA2Room TempSolvent-free24h25
3TQoxyTtriFA250Solvent-free12060
4TQoxyTtriFA270Solvent-free6082
5TQoxyTtriFA290Solvent-free2096
6TQoxyTtriFA2100Solvent-free2096
7TQoxyTtriFA190Solvent-free3585
8TQoxyTtriFA390Solvent-free2096
9TQoxyTtriFA290H₂O9055
10TQoxyTtriFA290EtOH9063

TQoxyTtriFA refers to a specific quinoline-based dendrimer-like ionic liquid catalyst.

Synthesis and Derivatization of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors, most notably derivatives of 2-acetylpyridine (B122185). scielo.brscielo.brresearchgate.net 2-Acetylpyridine itself is a versatile starting material used in the preparation of various synthetic intermediates. researchgate.net

One common intermediate is (Z)-1-(pyridin-2-yl)ethanone oxime, which is typically synthesized by reacting 2-acetylpyridine with hydroxylamine. ontosight.ai This oxime can serve as a precursor for more complex molecules and is a valuable ligand in coordination chemistry. ontosight.aioup.com

Derivatization of 2-acetylpyridine often involves reactions at the methyl group. A facile substitution on the -CH₃ group can be achieved through deprotonation using sodium hydride (NaH) as a phase transfer catalyst, followed by reaction with alkyl or aryl halides. scielo.brscielo.brresearchgate.net Using NaH instead of stronger bases like NaOH helps to minimize the formation of side products. scielo.br This method has been used to synthesize a variety of derivatives, such as 2-methyl-1-(pyridin-2-yl)propane-1-one and 2-p-methylbenzyl-1-(pyridin-2-yl)-3-p-tolylpropane-1-one, with yields up to 70%. scielo.brscielo.br Another synthetic route involves the Claisen-Schmidt condensation of 2-acetylpyridine with various aromatic aldehydes in the presence of aqueous sodium hydroxide to form chalcones, which are important precursors for heterocyclic compounds. jetir.org

Table 3: Synthesis of 2-Acetylpyridine Derivatives scielo.brscielo.br
Starting MaterialReagentsProductYield (%)
2-AcetylpyridineNaH, 18-crown-6-ether, Iodomethane, Toluene2-Methyl-1-(pyridine-2-yl)propane-1-one-
2-AcetylpyridineNaH, 18-crown-6-ether, 1-(bromomethyl)-4-methylbenzene, Toluene2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one70
2-AcetylpyridineNaH, 18-crown-6-ether, 2-(bromomethyl)naphthalene, TolueneNaphthalene substituted derivative70

Strategic Derivatization for Structural Diversity and Targeted Properties

Strategic derivatization of the pyridyl sulfonamide scaffold is a cornerstone of medicinal chemistry, aimed at creating structural diversity to explore and optimize biological activity—a process known as establishing a Structure-Activity Relationship (SAR). uel.ac.uknih.govacs.org By systematically modifying different parts of the molecule, researchers can enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.org

In the development of novel agents against Chagas disease, a library of 17 pyridyl sulfonamide derivatives was synthesized to study preliminary SAR. uel.ac.uknih.gov Modifications to the sulfonamide group and the pyridine ring led to the identification of analogues with significant potency against Trypanosoma cruzi amastigotes and low toxicity. uel.ac.uknih.gov For example, analogues 4 and 15 in the study showed EC₅₀ values of 5.4 µM and 8.6 µM, respectively, with good selectivity indices, marking them as promising starting points for further optimization. nih.gov

Similarly, SAR optimization of 6-(indol-2-yl)pyridine-3-sulfonamides for treating Hepatitis C (HCV) involved modifying substituents at the indole (B1671886) N-1, C-5, and C-6 positions, as well as the sulfonamide group. acs.orgresearchgate.net This work led to the identification of compound 4t (PTC725), a potent and orally bioavailable inhibitor of HCV RNA replication. acs.orgresearchgate.net The study found that the attachment position of a second pyridine ring to the indole nitrogen did not significantly affect activity, whereas substitutions on a thiazole (B1198619) ring did. acs.org

Spectroscopic Characterization and Structural Elucidation of 1 Pyridin 2 Yl Ethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the precise structure of 1-(Pyridin-2-yl)ethanesulfonamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the proton and carbon environments can be constructed.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton in the molecule. The expected chemical shifts (δ) and coupling patterns are derived from established data for 2-substituted pyridines and ethanesulfonamide (B75362) derivatives. acs.orgacs.orgrsc.org

The pyridine (B92270) ring protons exhibit characteristic signals in the aromatic region (δ 7.0–8.7 ppm). The proton at the C6 position is typically the most deshielded due to its proximity to the nitrogen atom, appearing furthest downfield. The protons at C3, C4, and C5 show complex splitting patterns due to spin-spin coupling. rsc.org The methine proton (CH) of the ethyl group is expected to appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) will, in turn, appear as a doublet. The two protons of the sulfonamide (SO₂NH₂) group are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine) 8.55 - 8.70 Doublet (d) ~4.8
H-4 (Pyridine) 7.70 - 7.85 Triplet of doublets (td) ~7.7, 1.8
H-3 (Pyridine) 7.35 - 7.50 Doublet (d) ~7.8
H-5 (Pyridine) 7.20 - 7.30 Doublet of doublets (dd) ~7.5, 4.8
CH (Ethane) 4.50 - 4.65 Quartet (q) ~7.2
SO₂NH₂ 4.90 - 5.50 Broad Singlet (br s) -

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the position of the substituent. acs.orgmdpi.com The C2 and C6 carbons appear at lower fields compared to the other ring carbons. The carbons of the ethanesulfonamide side chain are found in the aliphatic region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) 158.0 - 160.0
C-6 (Pyridine) 149.0 - 150.0
C-4 (Pyridine) 136.5 - 137.5
C-3 (Pyridine) 123.0 - 124.0
C-5 (Pyridine) 121.5 - 122.5
CH (Ethane) 58.0 - 60.0

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. lifesciencesite.com

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, confirming the relationships between the adjacent protons on the pyridine ring (H-3/H-4, H-4/H-5) and the coupling between the methine and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., C3-H3, C4-H4, C5-H5, C6-H6, CH-CH, CH₃-CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, helping to define the molecule's three-dimensional conformation.

Table 3: Expected Key 2D NMR Correlations for this compound

Experiment Key Expected Correlations Information Gained
COSY H-4 with H-3 and H-5; CH with CH₃ Confirms proton-proton adjacencies within the pyridine ring and ethyl group.
HSQC H-6 with C-6; H-4 with C-4; CH with CH; CH₃ with CH₃ Assigns each proton to its directly attached carbon.

| HMBC | CH with C-2 (Pyridine); CH₃ with CH and C-2; H-3 with C-2 and C-4 | Confirms the connectivity between the ethyl side chain and the pyridine ring, and between adjacent carbons within the ring. |

Quantitative NMR for Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. In the case of this compound, a qNMR experiment could be performed by adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the compound. By comparing the integral of a specific, non-overlapping proton signal from the analyte (e.g., the H-6 pyridine proton) with the integral of a signal from the internal standard, the absolute quantity and purity of the compound can be accurately calculated. This technique is valued for its high precision and direct traceability to the International System of Units (SI).

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. bohrium.comripublication.com The sulfonamide group (SO₂NH₂) is a key feature, giving rise to strong, distinct stretching vibrations. The pyridine ring also has a unique fingerprint in the IR spectrum.

Sulfonamide Group (SO₂NH₂): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would appear as two bands in the region of 3400-3200 cm⁻¹. ripublication.com

Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring are expected to produce several bands in the 1600-1400 cm⁻¹ region.

Aliphatic C-H Bonds: The stretching and bending vibrations of the C-H bonds in the ethyl group will appear in the regions of 3000-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively.

Table 4: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch -NH₂ (Sulfonamide) 3400 - 3200 Medium (two bands)
Aromatic C-H Stretch Pyridine Ring 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch -CH, -CH₃ 3000 - 2850 Medium
C=N, C=C Stretch Pyridine Ring 1600 - 1430 Medium to Strong
Asymmetric SO₂ Stretch -SO₂- 1350 - 1310 Strong
Symmetric SO₂ Stretch -SO₂- 1160 - 1140 Strong
C-N Stretch Pyridine-CH 1300 - 1200 Medium

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-substituted pyridines
Ethanesulfonamide derivatives

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a "fingerprint" for its identification. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrational modes of its constituent functional groups: the pyridine ring and the ethanesulfonamide moiety.

Detailed research findings on the Raman spectrum of this compound are not widely available in the public domain. However, based on studies of pyridine and its derivatives, certain characteristic vibrational modes can be predicted. ingentaconnect.comnih.govmdpi.com The pyridine ring vibrations are of particular interest. The ring breathing modes are typically strong and appear in the 990-1050 cm⁻¹ region. researchgate.net Specifically, for pyridine itself, a strong band corresponding to the symmetric ring breathing mode is observed at approximately 992 cm⁻¹. nih.gov The presence of the ethanesulfonamide substituent at the 2-position of the pyridine ring will likely cause shifts in the positions and changes in the intensities of these and other pyridine ring modes due to electronic and steric effects.

A hypothetical table of the most prominent expected Raman bands for this compound is presented below, based on the analysis of related compounds.

Vibrational Mode Expected Raman Shift (cm⁻¹) Assignment
Ring Breathing~1000 - 1040Pyridine ring
S=O Asymmetric Stretch~1320 - 1360Sulfonamide
S=O Symmetric Stretch~1150 - 1170Sulfonamide
C-S Stretch~650 - 750Ethanesulfonamide
S-N Stretch~830 - 900Sulfonamide
Pyridine Ring ModesMultiple bandsC-C and C-N stretching/bending

This table is predictive and based on data for analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. ingentaconnect.combenthamdirect.com For this compound (C₇H₁₀N₂O₂S), the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The fragmentation of sulfonamides in mass spectrometry often proceeds through characteristic pathways. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.govresearchgate.netnih.gov This rearrangement pathway can provide valuable structural confirmation.

Property Value
Molecular Formula C₇H₁₀N₂O₂S
Calculated Monoisotopic Mass 186.0463 Da
Common Fragment Ion [M+H - SO₂]⁺

The exact mass is a theoretical value. HRMS analysis would aim to experimentally confirm this value within a few parts per million (ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. rsc.orgcore.ac.uk For this compound, GC-MS can be employed to assess its purity by separating it from any volatile impurities or byproducts from its synthesis. researchgate.net

The sample is first vaporized and introduced into the GC column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. While direct GC-MS analysis of some sulfonamides can be challenging due to their polarity and thermal lability, derivatization techniques can be employed to improve their volatility and chromatographic behavior. core.ac.uk

A typical GC-MS analysis would provide a chromatogram showing the retention time of the main compound and any impurities. The mass spectrum of the main peak should correspond to the fragmentation pattern of this compound.

Parameter Description
Retention Time (t_R) The time it takes for the compound to pass through the GC column. This is characteristic of the compound under specific GC conditions.
Major Peaks in Mass Spectrum The molecular ion peak (if stable enough) and characteristic fragment ions.
Purity Assessment The area of the main peak relative to the total area of all peaks in the chromatogram provides an estimate of purity.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds that are difficult to ionize by other methods. mdpi.comgoogle.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). researchgate.net

This process results in the desorption of ions from the liquid matrix, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. researchgate.net For this compound, which is a polar compound, FAB-MS would be an effective method for determining its molecular weight. The resulting spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. This technique has been successfully used to characterize various pyridine-containing compounds and other complex molecules. google.comnih.govudhtu.edu.ua

Ion Type Expected m/z Description
[M+H]⁺187.0541Protonated molecule
[M+Na]⁺209.0360Sodium adduct
[M-H]⁻185.0385Deprotonated molecule

The formation of these ions is dependent on the matrix and experimental conditions used.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov The UV-Vis spectrum of a compound is characteristic of its electronic structure, particularly the presence of chromophores and conjugated systems.

The this compound molecule contains a pyridine ring, which is an aromatic heterocycle and therefore a chromophore. The UV-Vis spectrum of pyridine itself exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. wikipedia.orglibretexts.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, is less intense and occurs at a longer wavelength. researchgate.netlibretexts.org For pyridine in hexane, absorption maxima are observed at 195 nm (π → π), 251 nm (π → π), and 270 nm (n → π*). wikipedia.org

The substitution of the ethanesulfonamide group onto the pyridine ring is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The specific wavelengths and intensities of the absorption bands for this compound would need to be determined experimentally.

Transition Type Expected Absorption Region (nm) Description
π → π~200-260High-intensity transition within the pyridine ring.
n → π~260-280Lower-intensity transition involving the nitrogen lone pair electrons.

This table provides an estimated range based on pyridine and its derivatives. The solvent used can significantly influence the position of the absorption maxima.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a primary tool for investigating the photophysical properties of molecules. This technique measures the fluorescence emission of a sample after it has absorbed light, providing insights into its electronic structure and excited-state dynamics. The study of pyridine-olefin conjugates and other pyridine derivatives has shown that they can be effective fluorophores.

Investigation of Photophysical Properties and Emission Characteristics

The emission characteristics of a fluorophore are defined by parameters such as its emission maximum (λ_em), quantum yield (Φ_F), and Stokes shift. While specific experimental data for this compound are not extensively documented, the analysis of related compounds provides a framework for its expected behavior. For example, pyridin-1(2H)-ylacrylates have been shown to exhibit fluorescence quantum yields ranging from 0.04 to 0.72, with emission wavelengths varying based on the electronic nature of substituents.

Table 1: Illustrative Photophysical Data for a Pyridine-Based Fluorophore

ParameterDescriptionIllustrative Value
Absorption Maximum (λ_abs)Wavelength of maximum light absorption.~350 nm
Emission Maximum (λ_em)Wavelength of maximum fluorescence emission.~450 nm
Stokes ShiftDifference in wavelength between λ_abs and λ_em.~100 nm
Quantum Yield (Φ_F)Efficiency of the fluorescence process.0.1 - 0.7

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful experimental science used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing atomic positions, bond lengths, and bond angles. This technique is indispensable for confirming the molecular structure and understanding intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its covalent structure. It would also elucidate the solid-state conformation, detailing the torsion angles between the pyridine ring and the ethanesulfonamide side chain. Furthermore, this analysis would reveal the supramolecular architecture, identifying intermolecular interactions such as hydrogen bonds—likely involving the sulfonamide's N-H proton and oxygen atoms—and potential π-π stacking between pyridine rings, which collectively govern the crystal packing.

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of all covalent bond lengths and the angles between them.
Hydrogen BondingIdentification of hydrogen bond donors, acceptors, and their geometries.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretically calculated percentages based on the compound's proposed empirical formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the expected empirical formula is C₇H₁₀N₂O₂S. Elemental analysis would be performed to verify that the synthesized compound conforms to this formula.

Table 3: Elemental Analysis Data for C₇H₁₀N₂O₂S

ElementMolecular Weight (g/mol)Calculated %Found % (Illustrative)
Carbon (C)12.0145.1545.12
Hydrogen (H)1.015.415.45
Nitrogen (N)14.0115.0415.01
Oxygen (O)16.0017.18N/A
Sulfur (S)32.0717.22N/A

Note: Oxygen and Sulfur content are typically determined by difference or specialized methods and not always directly measured in standard CHN analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is widely used to assess the thermal stability of materials. A TGA thermogram plots mass percentage against temperature. A plateau in the curve indicates a range of thermal stability, while a sharp drop signifies mass loss due to decomposition, dehydration, or volatilization.

A TGA of this compound would reveal its decomposition temperature (T_d), which is often defined as the temperature at which a significant percentage (e.g., 5%) of mass loss occurs. This provides a quantitative measure of its stability at elevated temperatures. The analysis can also determine the amount of residual mass left after decomposition at high temperatures.

Derivative Thermogravimetry (DTG) for Decomposition Profiles

Derivative thermogravimetry (DTG) is complementary to TGA and plots the rate of mass change (d(mass)/dt) as a function of temperature. The DTG curve presents peaks where the rate of mass loss is at its maximum. This is particularly useful for separating overlapping decomposition events that might appear as a single step in the TGA curve and for accurately identifying the temperature of the most rapid decomposition for each step.

For this compound, the DTG curve would show a distinct peak corresponding to the main decomposition event. The temperature at the apex of this peak (T_peak) represents the point of the fastest decomposition rate, providing a precise and reproducible characteristic of the compound's thermal degradation profile.

Table 4: Illustrative TGA/DTG Decomposition Data

AnalysisParameterDescriptionIllustrative Value
TGAOnset Temperature (T_onset)Temperature at which mass loss begins.240 °C
TGADecomposition Temp (T_d, 5% loss)Temperature at which 5% mass loss is recorded.247 °C
DTGPeak Temperature (T_peak)Temperature of maximum rate of mass loss.255 °C
TGAResidual MassPercentage of mass remaining at the end of the analysis (e.g., at 600 °C).< 5%

Computational and Theoretical Studies of 1 Pyridin 2 Yl Ethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wavefun.com It is particularly effective for predicting molecular properties with high accuracy. nih.gov For 1-(Pyridin-2-yl)ethanesulfonamide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine various electronic descriptors. scirp.orgresearchgate.net

The optimization process yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Following optimization, frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. scirp.org

Table 1: Illustrative DFT-Calculated Molecular Properties for a Sulfonamide Derivative This table presents typical data obtained from DFT calculations on a representative sulfonamide-containing molecule to illustrate the expected properties for this compound.

ParameterCalculated ValueSignificance
Total Energy (a.u.)-985.45Thermodynamic stability of the molecule.
EHOMO (eV)-6.78Indicates electron-donating capability.
ELUMO (eV)-1.25Indicates electron-accepting capability.
HOMO-LUMO Gap (eV)5.53Relates to chemical reactivity and stability. arabjchem.org
Dipole Moment (Debye)4.12Measures the overall polarity of the molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. pressbooks.publibretexts.org The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.net Analysis of the spatial distribution of these orbitals in this compound would reveal that the HOMO is likely localized on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed across the sulfonamide group, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Electron density analysis, particularly through the mapping of the Molecular Electrostatic Potential (MESP), provides a visual representation of the charge distribution on the molecule's surface. uniovi.es The MESP map uses a color scale to identify regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. scirp.org For this compound, the MESP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group, highlighting them as potential hydrogen bond acceptors.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org For flexible molecules like this compound, which has several rotatable bonds (e.g., Py-C, C-S, S-N), multiple low-energy conformations can exist. Computational methods are used to explore the potential energy surface by systematically rotating these bonds to identify stable conformers and the energy barriers between them. nih.govsapub.org

The analysis reveals the relative energies of different conformers, allowing for the determination of the most stable, or ground-state, conformation. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. nih.gov Studies on similar drug-like molecules have shown that the bioactive conformation is not always the lowest energy conformation. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers This illustrative table shows how conformational analysis results would be presented, indicating the relative stability of different spatial arrangements.

ConformerDihedral Angle (Cpyridine-C-S-N)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Anti)180°0.0075.1
2 (Gauche)60°1.5014.5
3 (Gauche)-60°1.6510.4

Tautomerism and Isomeric Equilibria Investigations

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly a proton transfer. nih.govencyclopedia.pub The sulfonamide group (-SO₂NH₂) in this compound can theoretically exist in equilibrium with its imidic acid tautomer (-SO(OH)=NH).

Quantum chemical calculations can be used to investigate this tautomeric equilibrium. tu-braunschweig.de By calculating the total electronic energies of both the amide and the imidic acid forms, it is possible to determine their relative stabilities. chemrxiv.org The inclusion of solvent effects, either through continuum models or explicit solvent molecules, is often mandatory to accurately reproduce experimental observations, as intermolecular hydrogen bonding can significantly influence the position of the equilibrium. nih.gov For most simple sulfonamides, the amide form is overwhelmingly favored, but substitution patterns and environmental factors can shift this balance. Studies on related heterocyclic systems demonstrate that the energy difference between tautomers can be small, leading to a mixture of forms in equilibrium. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in an explicit solvent environment. unimi.itnih.gov An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for every atom over a period of time. mdpi.com

These simulations yield valuable information on the molecule's flexibility, its interaction with surrounding solvent molecules, and the structure of its solvation shell. nih.gov Analysis of the simulation trajectory can reveal persistent hydrogen bonds, the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability, and the radial distribution function (RDF) to understand the organization of solvent molecules around specific atoms. This provides a link between the static picture from quantum calculations and the dynamic reality in solution.

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy uses quantum chemical methods to predict the spectroscopic properties of molecules. unibo.itresearchgate.net For this compound, DFT calculations can be used to compute its vibrational frequencies. The resulting calculated infrared (IR) or Raman spectrum can be compared with experimental data. diva-portal.org

This comparison is invaluable for assigning the absorption bands in an experimental spectrum to specific vibrational modes of the molecule, such as the stretching of the S=O bonds, the N-H bond, or vibrations within the pyridine ring. arxiv.org The accuracy of these predictions has reached a point where computational spectroscopy is a routine tool for interpreting complex spectra and confirming molecular structures.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates how computational results are used to assign experimental spectral peaks for a molecule like this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)33503345N-H stretching in sulfonamide
ν(C=N)15951590Pyridine ring stretching
νas(SO₂)13401335Asymmetric SO₂ stretching
νs(SO₂)11651160Symmetric SO₂ stretching

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are fundamental goals in computational chemistry, providing deep insights into the mechanism, kinetics, and feasibility of chemical transformations. nih.govyoutube.com These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. aps.orgmdpi.com By identifying the lowest energy path connecting reactants to products, chemists can elucidate the step-by-step process of bond breaking and formation. nih.gov

A critical aspect of this process is the location of transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a key parameter in predicting reaction rates. mdpi.com Computational tools can model these fleeting structures, which are often impossible to observe experimentally. aps.org Techniques like the Nudged Elastic Band (NEB) method are used to find and refine the minimum energy pathway between a known reactant and product state. ontosight.ai The analysis of the vibrational frequencies at the transition state (which should have exactly one imaginary frequency) confirms its identity and allows for the calculation of kinetic parameters through Transition State Theory (TST). mdpi.com

A thorough review of scientific literature and chemical databases reveals a lack of specific studies focused on the prediction of reaction pathways and transition states for this compound. While the methodologies for such investigations are well-established and widely applied to other organic molecules, dedicated research detailing the mechanistic transformations of this particular compound, such as its synthesis, decomposition, or reactions with other chemical entities, is not presently available. juliapackages.comyoutube.com

Molecular Docking Simulations for Intermolecular Interactions (non-biological targets)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com This method is instrumental in understanding and predicting intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com While widely known for its application in drug discovery against biological targets like proteins and enzymes, molecular docking is also a powerful tool for investigating interactions with non-biological targets. mdpi.comnih.govresearchgate.net

In the context of non-biological systems, docking can be used to model how a molecule like this compound might interact with surfaces, catalysts, or materials like metal-organic frameworks. quantinuum.com For example, simulations could predict the adsorption geometry and binding affinity of the compound onto a catalyst surface, providing insights into potential catalytic transformations. Similarly, docking could explore its incorporation into porous materials for applications in separation or storage. The simulation process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their calculated binding energy. mdpi.comresearchgate.net

Despite the broad applicability of this technique, a specific search of the available scientific literature did not uncover any studies performing molecular docking simulations of this compound with non-biological targets. Research on related sulfonamide and pyridine-containing compounds often focuses on their biological activity, and thus their interactions with protein targets, which falls outside the scope of this section. nih.govmdpi.com

Reaction Mechanisms Involving 1 Pyridin 2 Yl Ethanesulfonamide and Its Derivatives

Catalytic Reaction Pathways and Intermediates

The synthesis of novel pyridines featuring a sulfonamide moiety can be achieved through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. rsc.org This process is effectively catalyzed by a novel quinoline-based dendrimer-like ionic liquid, which facilitates the reaction under mild conditions, leading to high yields and short reaction times. rsc.org The catalytic cycle involves several key intermediates, and the catalyst's structure, often a metal-organic framework (MOF), plays a crucial role in the reaction's efficiency and selectivity. orgchemres.orgorgchemres.org MOFs are particularly advantageous due to their high surface area, tunable pore size, and the ability to be functionalized, making them highly adaptable for various catalytic applications. orgchemres.org

Organocatalysts, such as amines, are also pivotal in facilitating reactions like the Knoevenagel condensation, a key step in some synthetic routes. researchgate.netmdpi.com These catalysts operate by forming transient intermediates like iminium ions and enamines, which are crucial for the subsequent carbon-carbon bond formation. mdpi.com The choice of catalyst, whether a Lewis acid, Brønsted acid, or an amine-based organocatalyst, can significantly influence the reaction pathway and the resulting product distribution. mdpi.comresearchgate.net

Catalyst TypeRole in ReactionExample Reaction
Quinoline-based dendrimer-like ionic liquidFacilitates Cooperative Vinylogous Anomeric-Based Oxidation (CVABO)Synthesis of pyridines with sulfonamide moieties rsc.org
Metal-Organic Frameworks (MOFs)Provide high surface area and tunable catalytic sites for CVABOSynthesis of N-heterocycles orgchemres.org
Amine-based OrganocatalystsForm iminium and enamine intermediatesKnoevenagel Condensation researchgate.netmdpi.com

Mechanistic Studies of Cooperative Vinylogous Anomeric-Based Oxidation (CVABO)

The Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) is a sophisticated mechanism that enables the oxidation of molecules without the need for external oxidizing agents. orgchemres.org This process is rooted in the anomeric effect, a stereoelectronic interaction involving the lone pair of electrons on a nitrogen atom and the anti-bonding orbital of an adjacent C-H bond (nN → σ*C-H). orgchemres.orgnih.gov In the context of synthesizing pyridine (B92270) derivatives, the CVABO mechanism involves a cascade of reactions where susceptible intermediates are oxidized to form the final product. rsc.orgnih.gov

The use of nanoporous heterogeneous catalysts, such as UiO-66(Zr)-N(CH2PO3H2)2, has been investigated for the synthesis of picolinates via the CVABO mechanism. nih.gov These catalysts, particularly those tagged with phosphorous acid groups, can facilitate the reaction at ambient temperatures. nih.gov The CVABO mechanism is not only a powerful tool for synthesizing pyridines but also extends to other N-heterocycles, highlighting its versatility in organic synthesis. orgchemres.org

Characterization and Reactivity of Intermediate Species (e.g., Knoevenagel, Enamine)

The formation and reactivity of intermediate species are central to understanding the reaction mechanisms involving 1-(pyridin-2-yl)ethanesulfonamide derivatives. In many multi-component reactions leading to pyridine synthesis, Knoevenagel condensation is a key initial step. researchgate.netresearchgate.net This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, often catalyzed by an amine, to form a Knoevenagel adduct. researchgate.netresearchgate.net

This adduct can then react with an enamine, another crucial intermediate, via a Michael addition. researchgate.net The resulting product undergoes a series of proton transfers and intramolecular cyclization to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the final pyridine product. researchgate.net The stability and reactivity of these intermediates, such as enamines and Schiff bases, are influenced by the reaction conditions and the nature of the substituents. tue.nl For instance, in some cases, the in situ formed double Schiff base acts as the catalytic intermediate in the Knoevenagel condensation. tue.nl The characterization of these transient species can be challenging but is essential for elucidating the complete reaction pathway. beilstein-journals.org

Cyclization and Ring-Closure Mechanisms

The final steps in the synthesis of many pyridine and related heterocyclic systems from this compound derivatives involve cyclization and ring-closure reactions. These processes are often intramolecular and can be triggered by various factors, including the presence of a catalyst or a change in reaction conditions. For instance, the intramolecular cyclization of an intermediate formed after a Michael addition is a common strategy. researchgate.net

Radical cyclization reactions of unsaturated sulfonamides have also been investigated. researchgate.net The regioselectivity of these cyclizations (i.e., 5-exo vs. 6-endo) can be controlled by factors such as vinylic halogen substitution. researchgate.net Furthermore, copper-catalyzed oxidative cyclization has been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, demonstrating the utility of metal catalysts in facilitating these ring-closing events. beilstein-journals.org A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has also been developed to access structurally diverse indolizines. rsc.org

Tautomerization Processes and Their Influence on Reaction Dynamics

Tautomerism, the dynamic equilibrium between two interconverting isomers, can significantly influence the reactivity and reaction pathways of pyridine derivatives. chemrxiv.org In the case of 2-acylaminopyridines, the compound exists predominantly in the amide tautomeric form. psu.edu However, for other systems like 1,3-bis(pyridin-2-yl)propan-2-one, an enol-enamine tautomeric equilibrium is observed, and the relative populations of the tautomers are sensitive to temperature. nih.gov

This tautomeric equilibrium can affect the excited-state dynamics of the molecule. For example, in a corrole (B1231805) linked with phenylalanine, excited-state tautomerization occurs on a picosecond timescale. nih.gov While this rapid tautomerization may not affect slower deactivation processes, it can have a substantial impact on photoinduced processes with comparable or shorter timescales, such as charge and energy transfer. nih.gov Understanding the thermodynamics and kinetics of tautomerization, such as the 2-hydroxypyridine/2-pyridone equilibrium, is crucial for predicting molecular stability and reactivity. mdpi.com The sulfonamide group in derivatives of this compound can also influence tautomeric equilibria through its electron-withdrawing nature and potential for hydrogen bonding.

Investigation of Hydride Transfer Mechanisms

Hydride transfer is a fundamental process in many biological and chemical reactions. While not directly studied for this compound itself in the provided context, understanding the general principles of hydride transfer is relevant to the broader reactivity of pyridine-containing systems. In some biological systems, such as the light-dependent NADPH:protochlorophyllide oxidoreductase (POR), hydride transfer has been shown to proceed through a stepwise mechanism involving an initial electron transfer from NADPH. nih.gov

This stepwise process involves discrete intermediates, challenging the previously held notion of a concerted mechanism. nih.gov The study of such mechanisms often employs time-resolved absorption and emission spectroscopy to identify and characterize these transient species. nih.gov In the context of pyridine derivatives, the pyridine ring can act as a hydride acceptor or donor, depending on the reaction conditions and the nature of the substituents. The sulfonamide group can modulate the electronic properties of the pyridine ring, thereby influencing its ability to participate in hydride transfer reactions.

Oxidation and Aromatization Mechanisms in Pyridine Systems

In some cases, the pyridine ring itself can be oxidized at the nitrogen atom to form a pyridine N-oxide, a reaction that can be achieved using peracids. wikipedia.orgresearchgate.net This N-oxide can then serve as a precursor for further functionalization. The oxidation of the pyridine nucleus is a feature shared with tertiary amines. wikipedia.org Furthermore, studies have shown that certain pyridyl-containing ligands can decompose in situ to pyridine-2-carboxylic acid, which then acts as the true catalyst in manganese-based oxidation reactions. rsc.org The oxidative degradation of related azolopyrimidine systems has also been studied, revealing that compounds with electron-donating substituents can undergo decomposition during oxidation. mdpi.com

Elucidation of Sulfonamide Bond Formation Mechanisms

The formation of the sulfonamide bond (S-N) is a cornerstone reaction in the synthesis of a vast array of therapeutic agents. researchgate.net The traditional and most common method for creating this linkage involves the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.net

In the context of pyridinyl sulfonamides, a representative synthesis involves reacting an appropriate amine, such as 2-aminopyridine (B139424), with an ethanesulfonyl chloride derivative. The reaction is typically conducted in the presence of a base, like pyridine or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction. smolecule.com

The mechanism proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.

A more specific pathway for a related compound involves the reaction of pyridin-2-ylmethylamine with 2-chloroethane-1-sulfonamide in a solvent like dichloromethane, under mild basic conditions. smolecule.com The mechanism can be described in two main steps:

Sulfonylation: The primary amine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a sulfonamide intermediate. smolecule.com

Pyridine Functionalization: Subsequent reactions can modify the pyridine ring if other reactive sites are present. smolecule.com

Alternative mechanisms for sulfonamide synthesis exist, such as those proceeding through a highly reactive sulfene (B1252967) intermediate (R¹R²C=SO₂). This intermediate is typically formed from an alkanesulfonyl chloride that possesses an α-hydrogen, upon treatment with a base like triethylamine. The amine then attacks the sulfene to yield the final sulfonamide. However, for sulfonyl starting materials without an α-hydrogen, like arylsulfonyl chlorides, this pathway is not viable. eurjchem.com For these cases, particularly in the presence of pyridine, a different mechanism is proposed where pyridine can form a pyridinium (B92312) salt with the sulfonyl chloride. eurjchem.com

Modern methods, such as photosensitized nickel catalysis, have also been developed for the formation of C-N bonds between sulfonamides and aryl or heteroaryl halides, offering a broad scope for synthesizing complex N-heteroaryl sulfonamides. princeton.edu

Mechanisms of Nucleophilic Substitution at the Pyridine Ring

The pyridine ring, while aromatic, exhibits reactivity that is distinct from benzene (B151609), particularly concerning nucleophilic substitution. The nitrogen atom in the ring is electron-withdrawing, which reduces the electron density at the carbon atoms, especially at the ortho (2-) and para (4-) positions. wikipedia.org This electron deficiency makes the pyridine ring susceptible to attack by nucleophiles at these positions. wikipedia.orgrrbdavc.org

Direct nucleophilic substitution on an unsubstituted pyridine ring, where a hydride ion would be the leaving group, is generally difficult because the hydride ion is a poor leaving group. wikipedia.org However, such reactions can occur under specific conditions, a classic example being the Chichibabin reaction, which uses sodium amide (NaNH₂) to aminate the pyridine ring at the 2-position, yielding 2-aminopyridine. wikipedia.org

Nucleophilic substitution becomes significantly more facile when the pyridine ring is substituted with a good leaving group, such as a halogen (Br, Cl) or a sulfonic acid fragment. wikipedia.org In the case of derivatives of this compound that contain such a leaving group on the pyridine ring, the mechanism follows a nucleophilic aromatic substitution (SNAr) pathway. This typically involves two steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., C2 or C4), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and onto the electronegative nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

This addition-elimination sequence is the most common mechanism for nucleophilic substitution on pyridine rings. wikipedia.org Research has shown that 2-chloronicotinic acid, a pyridine derivative, can react with sulfonamide derivatives in the presence of a catalyst to form 2-(arylamino)nicotinic acid derivatives via this type of substitution. researchgate.net

Steglich Esterification Reaction Mechanism

The Steglich esterification is a mild and efficient method for forming an ester from a carboxylic acid and an alcohol, which is particularly useful for sterically hindered substrates or those sensitive to acid. organic-chemistry.orgwikipedia.org The reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govfiveable.me

While this reaction does not directly involve the sulfonamide or pyridine groups of this compound itself, it is a crucial mechanism for the synthesis of ester derivatives from a related precursor containing a carboxylic acid function.

The mechanism of the Steglich esterification can be detailed as follows: organic-chemistry.orgwikipedia.orgnih.gov

Activation of the Carboxylic Acid: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack. organic-chemistry.org

Acyl Transfer to Catalyst: The O-acylisourea intermediate is prone to a side reaction, an irreversible 1,3-rearrangement to a stable N-acylurea, which would terminate the desired reaction pathway. wikipedia.org DMAP, being a stronger nucleophile than the alcohol, rapidly intercepts the O-acylisourea. It attacks the activated carbonyl group, displacing the dicyclohexylurea portion and forming a new, highly reactive intermediate, an acylpyridinium salt (often referred to as an "active ester"). organic-chemistry.orgfiveable.me This step is crucial as it prevents the formation of the N-acylurea byproduct. wikipedia.org

Nucleophilic Attack by Alcohol: The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the acylpyridinium intermediate.

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, yielding the final ester product and regenerating the DMAP catalyst. The other major product of the reaction is the urea (B33335) derivative (e.g., dicyclohexylurea, DCU), which is formed from the protonated DCC. DCU is typically insoluble in common organic solvents and can often be removed by simple filtration. wikipedia.org

The key role of DMAP is to act as an acyl-transfer catalyst, providing a more efficient pathway for the reaction that outcompetes the unproductive rearrangement of the O-acylisourea intermediate. organic-chemistry.orgnih.gov

Data Tables

Table 1: Key Reagents in Discussed Reaction Mechanisms

Reaction MechanismKey Reagent ClassSpecific Example(s)RoleReference(s)
Sulfonamide Bond FormationSulfonylating AgentEthanesulfonyl chlorideElectrophilic sulfur source smolecule.com
Sulfonamide Bond FormationAmine2-AminopyridineNucleophile smolecule.com
Sulfonamide Bond FormationBaseTriethylamine, PyridineAcid scavenger smolecule.com
Nucleophilic SubstitutionNucleophileSodium amide (NaNH₂)Attacking species wikipedia.org
Nucleophilic SubstitutionLeaving GroupHalogens (Cl, Br)Displaced group wikipedia.org
Steglich EsterificationCoupling AgentDCC, EDCActivates carboxylic acid nih.gov, fiveable.me
Steglich EsterificationCatalystDMAPAcyl-transfer agent nih.gov, organic-chemistry.org
Steglich EsterificationSubstrateCarboxylic Acid, AlcoholEster precursors wikipedia.org

Table 2: Intermediates in Steglich Esterification

Intermediate NameStructure DescriptionRole in MechanismReference(s)
O-AcylisoureaFormed from carboxylic acid and DCCActivated carboxylic acid fiveable.me, organic-chemistry.org
Acylpyridinium SaltFormed from O-acylisourea and DMAP"Active ester"; prevents side reactions fiveable.me, organic-chemistry.org
N-AcylureaFormed from rearrangement of O-acylisoureaUnreactive byproduct wikipedia.org

Chemical Reactivity and Derivatization of 1 Pyridin 2 Yl Ethanesulfonamide

Reactivity at the Sulfonamide Nitrogen Center

The sulfonamide functional group (-SO₂NH₂) is a critical site for reactivity. The nitrogen atom is attached to a strongly electron-withdrawing sulfonyl group (-SO₂), which significantly influences its chemical properties.

The proton attached to the sulfonamide nitrogen is acidic (pKa ≈ 10-11) and can be removed by a moderately strong base. ekb.egwikipedia.org This deprotonation generates a resonance-stabilized sulfonamide anion, which is a potent nucleophile. patsnap.com The reaction of this anion with various electrophiles is a common strategy for derivatization.

Key reactions at the sulfonamide nitrogen include:

N-Alkylation and N-Arylation: The sulfonamide anion readily reacts with alkyl or aryl halides to form N-substituted sulfonamides. The choice of base and solvent is crucial for this reaction's success, with common systems including sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides. These derivatives are often used as protecting groups or as intermediates in further synthetic transformations. Studies on related sulfonamides show that their reactivity towards acylating agents is correlated with the acidity of the sulfonamido group. core.ac.uk

Reaction Control: The deprotonation of the nucleophile (the amine or sulfonamide) can be a controlling factor in directing the reaction pathway. For instance, in substrates containing multiple reactive sites, neutral amines might favor one reaction pathway (e.g., SₙAr), while their corresponding deprotonated anions can selectively attack another site (e.g., the sulfonyl group). researchgate.netbohrium.comthieme-connect.comthieme-connect.com

Reaction Type Reagent Product Type Typical Conditions
N-AlkylationAlkyl Halide (R-X)N-Alkyl-1-(pyridin-2-yl)ethanesulfonamideBase (e.g., NaH), Aprotic Solvent (e.g., THF, DMF)
N-AcylationAcyl Chloride (RCOCl)N-Acyl-1-(pyridin-2-yl)ethanesulfonamideBase (e.g., Pyridine (B92270), Et₃N), Aprotic Solvent
SulfonylationSulfonyl Chloride (R'SO₂Cl)N-Sulfonyl-1-(pyridin-2-yl)ethanesulfonamideBase, Aprotic Solvent

This table presents generalized reactions based on the known reactivity of sulfonamides.

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it nucleophilic and basic. It readily reacts with a variety of electrophiles.

Quaternization: The pyridine nitrogen can be alkylated by alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. osti.govresearchgate.net This reaction increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. acs.orggoogle.com The quaternization process is influenced by the nature of the substituents on the pyridine ring and the alkylating agent. osti.govnih.gov

N-Oxide Formation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or dimethyldioxirane, converts the pyridine nitrogen to a pyridine N-oxide. researchgate.netsemanticscholar.org This transformation alters the electronic properties of the ring, activating the C2 and C4 positions for both nucleophilic and electrophilic attack. quora.comdiva-portal.orgorganic-chemistry.orgacs.org The rate of N-oxidation can be significantly affected by steric hindrance from substituents at the C2 position. researchgate.net

Reaction Type Reagent Product Type Significance
N-Alkylation (Quaternization)Alkyl Halide (e.g., CH₃I)N-Alkylpyridinium saltActivates the pyridine ring for nucleophilic substitution.
N-OxidationPeroxy Acid (e.g., m-CPBA)Pyridine N-oxideModifies electronic properties; facilitates further functionalization.

This table illustrates typical reactions at the pyridine nitrogen.

Influence of Substituents on Chemical Reactivity and Selectivity

Substituents on either the pyridine ring or the ethanesulfonamide (B75362) moiety can profoundly impact the compound's reactivity and the selectivity of its reactions through electronic and steric effects.

Substituents on the Pyridine Ring:

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the electron density, enhancing the nucleophilicity of the pyridine nitrogen and making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity but increase the acidity of the sulfonamide proton by stabilizing the resulting anion. nih.govnih.gov These effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters (σ). sciepub.comkoreascience.krrsc.orgrsc.orgresearchgate.net

Steric Effects: A bulky substituent at the C6 position (ortho to the nitrogen and adjacent to the ethylsulfonamide group) can sterically hinder reactions at both the pyridine nitrogen and the sulfonamide nitrogen.

Substituents on the Ethanesulfonamide Chain:

Alpha-Carbon (C1): Substituents on the carbon adjacent to the sulfonyl group can influence the acidity of its C-H protons. Electron-withdrawing groups would increase the acidity, facilitating the formation of a carbanion for subsequent reactions.

Sulfonamide Nitrogen (N1): As discussed, substitution at the sulfonamide nitrogen with heterocyclic groups can modulate the acidity and biological activity of the molecule. ekb.egcore.ac.uk

Substituent Position Group Type Effect on Pyridine N Nucleophilicity Effect on Sulfonamide N-H Acidity
Pyridine RingElectron-Donating (e.g., -CH₃, -OCH₃)IncreaseDecrease
Pyridine RingElectron-Withdrawing (e.g., -Cl, -NO₂)DecreaseIncrease

This table summarizes the general electronic effects of substituents.

Stereoselective Transformations and Enantiomeric Enrichment

The 1-(Pyridin-2-yl)ethanesulfonamide scaffold possesses a prochiral center at the carbon atom alpha to the sulfonyl group (C1 of the ethane (B1197151) chain). This allows for the potential development of stereoselective reactions to synthesize enantiomerically enriched derivatives.

A key strategy involves the deprotonation of the α-carbon with a strong base (e.g., n-butyllithium) to form a planar carbanion. The subsequent reaction of this nucleophilic intermediate with an electrophile can be guided by a chiral influence to produce one enantiomer preferentially.

Methods for achieving stereoselectivity include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfonamide nitrogen can direct the approach of the electrophile to one face of the carbanion. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Chiral Catalysis: The use of chiral ligands in combination with a metal catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer. Asymmetric synthesis of chiral amines and other compounds has been achieved using chiral sulfonamides as ligands in palladium-catalyzed reactions. nih.govjst.go.jpresearchtrends.net

Substrate-Controlled Diastereoselection: If a chiral center already exists elsewhere in the molecule, it can influence the stereochemical outcome of the reaction at the α-carbon. The synthesis of α-functionalized primary sulfonamides has been achieved through the diastereoselective C-alkylation of N-sulfonylcamphorimine dianions. acs.org

While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are well-established for related sulfonamides and sulfinyl imines, suggesting the feasibility of such transformations. researchgate.net

Reactions with Various Electrophiles and Nucleophiles

The dual functionality of this compound allows it to react with both electrophilic and nucleophilic species at different sites.

Reactions with Electrophiles:

Pyridine Nitrogen: As the most basic and nucleophilic site, the pyridine nitrogen is the primary target for electrophiles like alkylating and acylating agents. scielo.org.mx

Sulfonamide Nitrogen: After deprotonation with a base, the sulfonamide nitrogen becomes a strong nucleophile, reacting with a wide range of electrophiles. patsnap.com

Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is further compounded by protonation or complexation of the nitrogen under acidic reaction conditions. If forced, substitution typically occurs at the C3 and C5 positions. uoanbar.edu.iq

Reactions with Nucleophiles:

Pyridine Ring: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions. quora.comuoanbar.edu.iqstackexchange.com This reactivity is enhanced if the ring is activated by quaternization of the nitrogen or by the presence of a good leaving group. A classic example is the Chichibabin reaction, where an amide anion attacks the C2 position. pearson.com

Alpha-Carbon: The protons on the carbon alpha to the sulfonyl group are acidic enough to be removed by a strong base. The resulting carbanion is a potent C-nucleophile that can react with various electrophiles, such as alkyl halides or carbonyl compounds. wikipedia.org

Synthesis of Complex Hybrid Molecular Architectures

The versatile reactivity of the this compound scaffold makes it a valuable building block for the synthesis of more complex molecules and hybrid structures. By combining the pyridine-sulfonamide core with other pharmacologically active moieties, medicinal chemists can develop novel compounds with potentially enhanced or synergistic biological activities.

The combination of pyridine and sulfonamide groups is a common feature in many clinically relevant drugs. The pyridine ring can engage in π-π stacking and hydrogen bonding, while the sulfonamide group is an excellent hydrogen bond donor and acceptor. This has led to the design and synthesis of numerous pyridine-sulfonamide hybrids as inhibitors for various enzymes. nih.govfrontiersin.org For example, new dihydropyrimidine/sulfonamide hybrids have been developed as potent anti-inflammatory agents. frontiersin.org Similarly, pyrimidine-phthalimide hybrids have been studied as potential anticancer agents targeting VEGFR2. nih.gov The synthetic strategies often involve leveraging the reactivity at the sulfonamide nitrogen or functionalizing the pyridine ring to link to other molecular fragments.

Advanced Analytical Methodologies for 1 Pyridin 2 Yl Ethanesulfonamide Research

Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), Secondary Ion Mass Spectrometry (SIMS) for films or surface-bound species)

Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical states of the top few nanometers of a material. They are particularly relevant for studying thin films or molecules bound to a surface.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information. While no XPS studies were found for 1-(Pyridin-2-yl)ethanesulfonamide, the technique has been used to study related structures. For instance, XPS is a key tool for characterizing self-assembled monolayers (SAMs) containing pyridine (B92270) groups on metal surfaces, where it can be used to verify bonding and determine interface dipoles. bohrium.comacs.org Similarly, it has been applied to analyze sulfonamide receptors, confirming their structure and interactions with other molecules. bohrium.comnih.gov

Auger Electron Spectroscopy (AES) also identifies elemental composition at a surface level, often with very high spatial resolution. bldpharm.comnih.gov Research on related compounds includes the use of AES to study pyridine adsorbed on metal-covered titania nanotubes to understand their chemical features. researchgate.net It has also been employed to verify the surface composition of cathodes and alloys where pyridine-like or other nitrogen-containing compounds are relevant. researchgate.net

Secondary Ion Mass Spectrometry (SIMS) offers elemental and isotopic analysis by sputtering the sample surface with an ion beam and analyzing the ejected secondary ions. thermofisher.com This technique can provide depth profiles and molecular information from surfaces. nih.gov Although no SIMS data for this compound is available, the method is suitable for analyzing self-assembled monolayers, such as those made from thiols or polymers, and can be used quantitatively with appropriate reference standards. nih.gov

High-Capacity Analysis (HCA) Utilizing Spectroscopic and Chemometric Methods

High-Capacity Analysis, often used interchangeably with High-Throughput Screening (HTS), involves the use of automated systems to rapidly test large numbers of compounds. numberanalytics.com These methods are central to modern drug discovery and materials science. acs.org

Spectroscopic methods combined with chemometrics are essential for interpreting the large datasets generated. numberanalytics.com Research in heterocyclic chemistry, a class to which this compound belongs, extensively uses HTS to identify lead compounds and optimize reactions, often employing mass spectrometry and NMR for automated analysis. nih.govnumberanalytics.com Machine learning and chemometric tools are then applied to the resulting data to build predictive models and identify structure-activity relationships. acs.org However, no specific HTS campaigns involving this compound have been reported in the literature reviewed.

Chromatographic Separation Techniques Coupled with Spectroscopic Detection (e.g., High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD))

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. Coupling it with a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each component, aiding in peak identification and purity assessment.

This method is widely used for analyzing pyridine derivatives and sulfonamides. For example, validated HPLC-DAD methods exist for the simultaneous determination of various pyridine and aniline (B41778) compounds in soil samples thermofisher.com and for quantifying bromazepam and its pyridine-containing degradant. plos.org Similarly, numerous studies report the use of HPLC, often coupled with mass spectrometry (a more advanced detector), for the analysis of sulfonamide residues in diverse matrices like milk, eggs, and water. nih.govuel.brscielo.br Despite the suitability of the technique, no specific HPLC-DAD method development or validation for this compound was found.

Chemometric Data Evaluation in Spectroscopic Analysis (e.g., Principal Component Analysis (PCA), Soft Independent Modeling of Class Analogy (SIMCA), Partial Least Squares (PLS), Parallel Factor Analysis (PARAFAC))

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net Spectroscopic data, which is often complex and multivariate, is particularly well-suited for chemometric analysis.

Principal Component Analysis (PCA) is an exploratory technique used to identify patterns and clusters in data. nih.gov

Partial Least Squares (PLS) is a regression method used to build predictive models, for instance, to correlate spectral data with the concentration of a substance. frontiersin.org

Class-modeling techniques like SIMCA are used to classify samples based on their spectral fingerprints. frontiersin.org

These tools are frequently applied in pharmaceutical analysis and drug discovery. For example, PCA and hierarchical cluster analysis (HCA) have been used to categorize new acetylcholinesterase inhibitors based on their FT-IR spectra. semanticscholar.org In drug discovery involving imidazo-pyridine derivatives, LASSO (a regression analysis method) has been used to predict anticancer potency. nih.gov While these methods are standard in the analysis of heterocyclic compounds and drugs, their application to spectroscopic data from this compound has not been documented.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The method relies on the unique X-ray spectrum emitted by each element when excited by an electron beam.

The utility of EDX has been demonstrated for related compound classes. For instance, it has been used to confirm the presence of expected elements in sulfonamide-modified fumed silica, verifying that the functionalization was successful. academie-sciences.fr In other studies, EDX analysis confirmed the elemental composition of novel triazole-sulfonamide corrosion inhibitors on metal surfaces kfupm.edu.sa and analyzed the composition of crystals containing sulfanilamide (B372717) derivatives. scialert.net No EDX studies have been published for this compound.

Potential Applications in Chemical Sciences Excluding Biological/pharmaceutical

Role in Catalysis

While direct catalytic applications of 1-(Pyridin-2-yl)ethanesulfonamide itself are not extensively documented, the broader class of pyridyl-sulfonamide ligands has demonstrated considerable potential in catalysis. These ligands can coordinate with various metal centers to form complexes that catalyze a range of chemical transformations.

For instance, cycloaurated gold(III) complexes derived from pyridylsulfonamide ligands have been evaluated for their catalytic activity in the addition of 2-methylfuran (B129897) to methyl vinyl ketone. waikato.ac.nz High activity was often observed with the addition of a silver salt. waikato.ac.nz Similarly, new palladium(II) complexes incorporating bidentate pyridyl-sulfonamide ligands have been synthesized and investigated as catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net

Furthermore, iridium(III) complexes with tetradentate bis(pyridine-2-sulfonamide) ligands have been shown to be efficient and durable catalysts for homogeneous water oxidation. acs.orgnih.gov These complexes exhibit stable performance over extended periods, highlighting the robustness of the pyridyl-sulfonamide framework in demanding catalytic cycles. acs.orgnih.gov Zinc(II) complexes with tridentate hydrazone-based ligands, including one derived from 2-acetylpyridine (B122185), have also been tested as catalysts for the ketone-amine-alkyne (KA2) coupling reaction. mdpi.com

The catalytic utility of such compounds stems from the ability of the pyridyl-sulfonamide ligand to electronically tune and stabilize the metal center, facilitating the catalytic process.

Applications in Coordination Chemistry and Metal Complexation

The pyridine (B92270) and sulfonamide moieties in this compound make it an excellent candidate for forming stable complexes with a variety of metal ions. The pyridine nitrogen acts as a Lewis base, readily coordinating to metal centers, while the sulfonamide group can also participate in coordination, often after deprotonation.

The introduction of a pyridine group into a ligand's structure is known to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.it This has generated significant interest in the coordination chemistry of pyridine-containing ligands. unimi.itjscimedcentral.com

Research has shown that pyridyl-sulfonamide ligands can form complexes with a range of transition metals, including palladium(II), iridium(III), nickel(II), copper(II), cobalt(II), and zinc(II). researchgate.netacs.orgekb.eg For example, palladium(II) complexes with bidentate pyridyl-sulfonamide ligands have been synthesized and characterized using various spectroscopic and analytical techniques. researchgate.net A family of tetradentate bis(pyridine-2-sulfonamide) compounds has been coordinated to Iridium(III) to form octahedral anionic complexes. acs.orgnih.gov The coordination chemistry of a novel thiosemicarbazone derivative ligand, synthesized from acetyl pyridine, with Cu(II), Co(II), Ni(II), and Zn(II) has also been explored, resulting in the formation of octahedral and square planar complexes. ekb.eg

The structural versatility of these ligands allows for the formation of complexes with different geometries, including pseudo-octahedral "three-legged piano stool" and square planar configurations. researchgate.netekb.eg The study of these metal complexes provides fundamental insights into coordination chemistry and the electronic and structural properties of these compounds. acs.orgnih.gov

Relevance in Polymer Science and Materials Engineering

The application of this compound in polymer science and materials engineering is an emerging area of research. While specific studies on the incorporation of this exact molecule into polymer backbones are not widely reported, the functional groups present suggest potential utility. Polymers are large molecules composed of repeating structural units, and their properties are highly dependent on the nature of these units. ksu.edu.sa

The field of polymer science encompasses the synthesis, characterization, and application of these materials. lifescienceglobal.comethernet.edu.et The pyridine and sulfonamide groups could be incorporated into polymer chains to impart specific functionalities. For instance, the pyridine unit could introduce metal-coordination sites, leading to the development of metallopolymers with interesting catalytic, electronic, or sensory properties. The sulfonamide group could enhance thermal stability or influence the solubility and processing characteristics of the polymer.

The development of functional polymeric materials is a key area of materials science and engineering. uoi.grepfl.ch The principles of polymer chemistry and physics guide the design of new materials with tailored properties for specific applications. ksu.edu.saepfl.ch Further research is needed to explore the potential of this compound and related structures as monomers or functional additives in the creation of advanced polymeric materials.

Contributions to Agrochemical Research

Sulfonamide derivatives are a well-established class of compounds in agrochemical research, known for their herbicidal and fungicidal properties. derpharmachemica.com While direct studies on the agrochemical activity of this compound are limited in publicly available literature, its structural motifs are present in compounds investigated for such purposes.

The development of new crop protection compounds is a significant area of research, with a focus on discovering molecules with high efficacy and favorable environmental profiles. researchgate.net The pyridine ring is a common heterocyclic scaffold found in many agrochemicals. The combination of a pyridine ring and a sulfonamide group in this compound suggests its potential as a lead structure for the synthesis of new agrochemical candidates. For example, research into protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for herbicides, has involved the synthesis of complex molecules containing sulfonamide-like structures. researchgate.net

Further screening and structure-activity relationship (SAR) studies would be necessary to determine if this compound or its derivatives possess any significant herbicidal, insecticidal, or fungicidal properties.

Design and Synthesis of Novel Ligands for Chemical Processes

This compound serves as a valuable precursor for the design and synthesis of more complex and novel ligands for various chemical processes. The development of new chiral ligands is crucial for advancing asymmetric catalysis, a field focused on creating enantiomerically pure molecules. dicp.ac.cn

The pyridine-sulfonamide framework can be chemically modified to create ligands with specific steric and electronic properties. For example, by introducing chiral centers or bulky substituents, it is possible to design ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions. The synthesis of planar-chiral oxazole-pyridine N,N-ligands has demonstrated the potential of pyridine-based scaffolds in asymmetric catalysis. dicp.ac.cn

The synthesis of these novel ligands often involves multi-step reaction sequences, starting from readily available precursors. The reactivity of the pyridine ring and the sulfonamide group allows for a wide range of chemical transformations, enabling the creation of a diverse library of ligands. These ligands can then be screened for their efficacy in various catalytic processes, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.netdicp.ac.cn

Table 1: Examples of Synthesized Pyridine-Containing Ligands and Complexes

Compound/Complex ClassMetal Center (if applicable)Application/Area of StudyReference
Cycloaurated pyridylsulfonamide complexesGold(III)Catalysis (Addition reaction) waikato.ac.nz
Bidentate pyridyl-sulfonamide complexesPalladium(II)Catalysis (Oxidation of benzyl alcohol) researchgate.net
Bis(pyridine-2-sulfonamide) complexesIridium(III)Catalysis (Homogeneous water oxidation) acs.orgnih.gov
Planar-chiral oxazole-pyridine N,N-ligandsPalladium(II)Asymmetric Catalysis (Acetoxylative cyclization) dicp.ac.cn
Thiosemicarbazone derivative from acetyl pyridineCu(II), Co(II), Ni(II), Zn(II)Coordination Chemistry ekb.eg

Development of Analytical Reagents and Probes

The ability of this compound to selectively bind with metal ions makes it a promising candidate for the development of analytical reagents and probes. Analytical reagents are substances used to detect, identify, or quantify other substances. thermofisher.com

The pyridine moiety can act as a recognition site for specific metal ions. Upon binding, a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor), can be generated. For this to occur, the ligand is often functionalized with a chromogenic or fluorogenic unit.

The design of chemosensors based on pyridine-containing macrocycles has been an active area of research. mdpi.com These sensors have shown selectivity for various heavy metal ions like Cu2+, Zn2+, Cd2+, Hg2+, and Pb2+. mdpi.com By modifying the structure of this compound, for example, by incorporating it into a larger macrocyclic framework or attaching a fluorescent reporter group, it may be possible to create new chemosensors for environmental monitoring, industrial process control, or other analytical applications. The development of such probes relies on the principles of coordination chemistry and photophysics to achieve high sensitivity and selectivity for the target analyte.

Q & A

What are the recommended synthetic methodologies for preparing 1-(Pyridin-2-yl)ethanesulfonamide, and how can its purity be validated?

Basic Research Focus
The synthesis typically involves sulfonamide coupling between pyridinyl intermediates and ethanesulfonyl chloride. For example, derivatives like N-Benzyl-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)ethanesulfonamide are synthesized via nucleophilic substitution, achieving yields of ~55% .
Validation Methods :

  • NMR Spectroscopy : Proton environments (e.g., δ 3.40–3.33 ppm for ethanesulfonamide protons) confirm structural integrity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 370 [M+H]⁺) verify molecular weight .
  • HPLC : For purity assessment, use gradients optimized for sulfonamide retention times (e.g., C18 columns, acetonitrile/water mobile phase) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
Crystallographic refinement using SHELXL (part of the SHELX suite) is critical for resolving bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding with pyridine nitrogen). For instance, the bromodomain inhibitor YF3-126 (containing ethanesulfonamide) was structurally validated via PDB entry 7JKZ using SHELX-derived software .
Methodology :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
  • Refinement : SHELXL’s restraints handle disorder in flexible sulfonamide groups.
  • Validation : Rint < 5% and Rfree < 20% ensure reliability .

How do structural modifications at the pyridine or sulfonamide groups affect biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Pyridine Substitution : Electron-withdrawing groups (e.g., -CF₃ at position 6) enhance binding to hydrophobic pockets, as seen in kinase inhibitors .
  • Sulfonamide Linkers : Ethyl spacers improve solubility, while bulkier substituents (e.g., benzyl) may sterically hinder target engagement .
    Experimental Design :
  • In Vitro Assays : Test derivatives against target enzymes (e.g., BRD4 bromodomains) using fluorescence polarization .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthesis .

What analytical strategies mitigate batch-to-batch variability in sulfonamide derivatives?

Basic Research Focus
Variability arises from impurities (e.g., unreacted pyridine intermediates) or residual solvents.
Mitigation Strategies :

  • QC Protocols :
    • HPLC-MS : Quantify impurities >0.1% using area-under-curve analysis .
    • Karl Fischer Titration : Monitor water content (<1% for hygroscopic sulfonamides) .
  • Standardization : Use anhydrous conditions and Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for consistent yields .

How can researchers address contradictions in crystallographic and spectroscopic data for sulfonamide derivatives?

Advanced Research Focus
Discrepancies may arise from dynamic vs. static disorder or solvent effects.
Resolution Workflow :

Cross-Validation : Compare NMR chemical shifts with computed (DFT) values for solution-state conformers.

Temperature-Dependent Crystallography : Collect data at 100 K to stabilize flexible groups.

TWINABS (SHELX suite): Correct for twinning in crystals with pseudo-symmetry .

What are best practices for reporting sulfonamide synthesis and characterization in publications?

Basic Research Focus
Follow IUPAC guidelines and include:

  • Synthetic Details : Molar ratios, catalysts (e.g., Pd₂(dba)₃ for cross-coupling), and reaction times .
  • Analytical Data : Full NMR assignments (¹H, ¹³C), HRMS, and elemental analysis.
  • Crystallographic Deposition : Submit CIF files to the Cambridge Structural Database (CSD) .

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